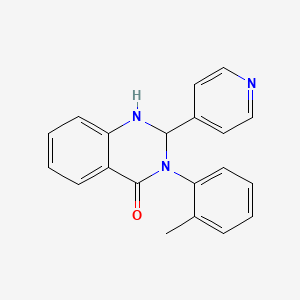![molecular formula C18H18BrN5OS B4015274 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide](/img/structure/B4015274.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their diverse chemical and biological activities. These molecules often contain heterocyclic rings, such as tetrazoles, which are of significant interest in pharmaceutical chemistry due to their structural similarity to carboxylate groups, making them useful as bioisosteric replacements in drug design.
Synthesis Analysis
The synthesis of similar tetrazole-containing compounds involves multiple steps, including the formation of tetrazole rings through cycloaddition reactions and subsequent modifications to introduce various substituents, such as the benzyl and bromophenyl groups. Techniques such as nucleophilic substitution reactions and amide bond formation are commonly employed in these syntheses.
Molecular Structure Analysis
Molecular structure determination often relies on spectroscopic methods, including NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule, the configuration of its functional groups, and its stereochemistry. For closely related compounds, crystallography reports have detailed monoclinic space group formations and hydrogen bonding patterns that stabilize the molecular structure.
Chemical Reactions and Properties
Compounds of this nature typically exhibit reactivity characteristic of amides, tetrazoles, and thiols. Reactions may include hydrolysis, nucleophilic attacks at the amide carbonyl, and substitution reactions at the sulfur atom. The presence of a tetrazole ring can engage in cycloaddition reactions, while the thioether moiety might participate in oxidation-reduction reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure and the presence of specific functional groups. Tetrazole compounds often show moderate solubility in common organic solvents and water, attributed to their polar nature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are significantly impacted by the tetrazole ring and the amide linkage. Tetrazoles are known to mimic the behavior of carboxylic acids, making them weak acids, while the amide functionality contributes to the molecule's overall stability and reactivity.
References (sources) for this information:
- Crystal structure and synthesis insights are drawn from studies on related compounds, emphasizing the importance of X-ray crystallography and synthetic strategies in understanding and developing tetrazole-containing molecules (Sharma et al., 2016), (Al-Hourani et al., 2016).
- Analysis of molecular structures, reactivities, and properties is based on general principles applicable to the chemical behavior of tetrazoles, amides, and thioethers.
Propriétés
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-(4-bromophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5OS/c1-2-16(17(25)20-15-10-8-14(19)9-11-15)26-18-21-22-23-24(18)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDLRRSWNRJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=NN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-bromophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4015192.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4015195.png)
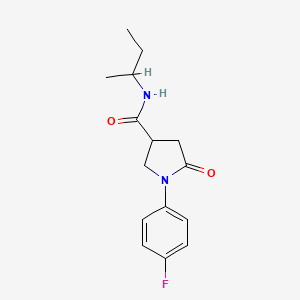

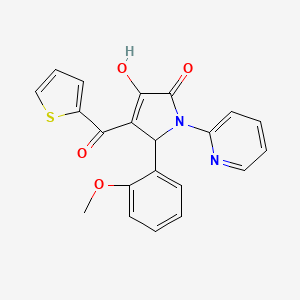
![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)
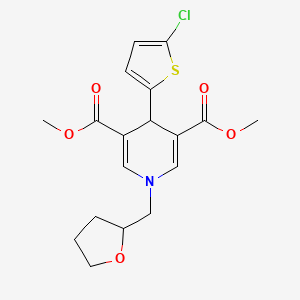

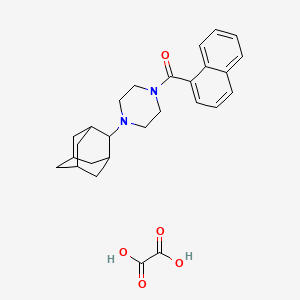
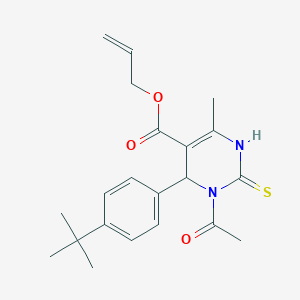
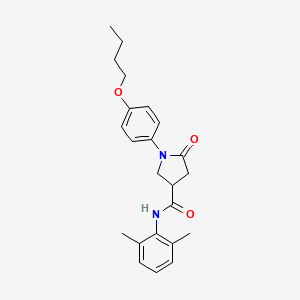
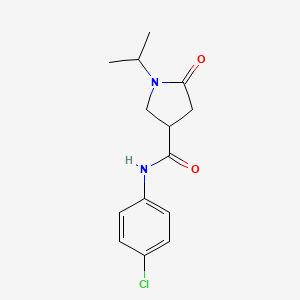
![2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015290.png)
